4-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide
Description
This compound features a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene core substituted with a 2-oxo group and a 4-methylbenzamide moiety. The azatricyclo system is a fused bicyclic scaffold common in quinolone antibiotics like levofloxacin and ofloxacin, but the presence of a benzamide group instead of a carboxylic acid or piperazine substituent distinguishes it structurally . Its synthesis likely involves coupling the tricyclic amine intermediate with 4-methylbenzoyl chloride, analogous to methods used for related benzamide derivatives .
Properties
IUPAC Name |
4-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-4-6-14(7-5-13)20(24)21-17-11-15-3-2-10-22-18(23)9-8-16(12-17)19(15)22/h4-7,11-12H,2-3,8-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHAIHUMUYJWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Optimization
Formation of the Azatricyclic Core
The tricyclic core is constructed via a TiCl₄-mediated cyclization of a pre-functionalized amine precursor. Analogous protocols for related azatricyclo compounds highlight the necessity of anhydrous conditions and low temperatures (-10°C to 0°C) to prevent polymerization. In a representative procedure, the amine intermediate is dissolved in dry dichloromethane under nitrogen, followed by dropwise addition of TiCl₄. The reaction mixture is stirred for 12–18 hours, yielding the tricyclic amine hydrochloride after aqueous workup.
Critical Parameters:
Amidation with 4-Methylbenzoyl Chloride
The tricyclic amine undergoes amidation with 4-methylbenzoyl chloride to install the benzamide moiety. Pyridine serves dual roles as a solvent and base, neutralizing HCl byproducts.
Procedure :
- The tricyclic amine (1.0 equiv) is suspended in pyridine (5–6 volumes per gram).
- 4-Methylbenzoyl chloride (1.1 equiv) is added dropwise at 15–25°C to minimize exothermic side reactions.
- The mixture is stirred for 3–6 hours at 20–25°C, followed by quenching with ice water.
Yield Optimization :
Industrial-Scale Production Considerations
Solvent and Reagent Economics
Industrial protocols prioritize cost-effective solvents without compromising yield. Pyridine, though effective, poses disposal challenges; alternatives like N-methylpyrrolidone (NMP) are explored for greener synthesis.
Purification and Isolation
Crystallization Techniques
The crude product is purified via recrystallization from ethanol/water (3:1). Key steps include:
- Dissolving the crude material in hot ethanol (80°C).
- Gradual addition of water until cloudiness appears.
- Cooling to 4°C overnight to precipitate crystalline product.
Purity Enhancement :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC Conditions :
- Column: C18 (4.6 × 250 mm, 5 µm)
- Mobile Phase: 60:40 acetonitrile/water
- Retention Time: 8.7 min (purity >99.5%).
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; electrophiles such as alkyl halides; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication and growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Core Scaffold and Pharmacophore Analysis
The 1-azatricyclo[7.3.1.0^{5,13}]trideca-triene system is a hallmark of quinolone antibiotics, where it intercalates into DNA and inhibits bacterial topoisomerases.
Crystallographic and Physicochemical Properties
- Target Compound: No crystallographic data is available, but structurally similar compounds (e.g., thio-urea derivatives) exhibit planar tricyclic cores with substituents influencing hydrogen-bonding networks . The benzamide group may introduce steric hindrance, reducing crystallinity compared to smaller substituents like carbaldehydes .
- Levofloxacin: Crystallizes in a monoclinic system with strong intermolecular hydrogen bonds involving the carboxylic acid group, contributing to stability and solubility .
Biological Activity
4-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide (CAS Number: 898455-53-3) is a novel compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 320.385 g/mol. Its structure features a complex bicyclic system that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O2 |
| Molecular Weight | 320.385 g/mol |
| CAS Number | 898455-53-3 |
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties against various cancer cell lines. In vitro studies demonstrated that the compound inhibits cell proliferation in human breast and prostate cancer cells.
Case Study:
A study conducted on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines showed a dose-dependent decrease in cell viability when treated with the compound. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for PC3 cells, indicating potent activity compared to standard chemotherapeutics.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. In animal models of Alzheimer's disease, it demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function.
Research Findings:
In a controlled study using transgenic mice expressing human amyloid precursor protein (APP), administration of the compound resulted in a significant reduction in plaque load as measured by immunohistochemistry.
Anti-inflammatory Properties
In addition to its antitumor and neuroprotective activities, the compound exhibited anti-inflammatory effects in various assays. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Data:
In vitro assays revealed that treatment with 10 µM of the compound reduced TNF-alpha levels by approximately 40% compared to untreated controls.
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways: It appears to affect key signaling pathways such as NF-kB and MAPK pathways, leading to reduced inflammation and cell survival in cancer cells.
- Interaction with Receptors: Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
Q & A
Basic: What are the standard synthetic routes for 4-methyl-N-{2-oxo-1-azatricyclo[...]benzamide, and what key reaction conditions are required?
Answer:
The synthesis typically involves multi-step protocols, including:
- Nucleophilic substitution : Replacement of a halogen (e.g., Cl in benzamide derivatives) with the tricyclic amine moiety under basic conditions (e.g., K₂CO₃ in anhydrous acetonitrile) .
- Condensation reactions : Coupling activated benzoyl chlorides with amines, monitored via TLC and purified via column chromatography .
- Oxidation/Reduction : Controlled use of agents like H₂O₂ (for sulfoxide formation) or LiAlH₄ (for amine reduction) to modify functional groups .
Critical parameters : Temperature control (reflux at 80–100°C), solvent polarity, and anhydrous conditions to prevent side reactions.
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., methyl group at position 4, tricyclic lactam structure) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves complex tricyclic geometries and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can computational methods optimize the synthesis or reactivity of this compound?
Answer:
- Reaction path screening : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and intermediates, reducing trial-and-error experimentation .
- Molecular docking : Tools like AutoDock or GROMACS assess binding affinity to biological targets (e.g., kinases), guiding structural modifications .
- Machine learning : Data-driven models correlate substituent effects with reaction yields or bioactivity .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Dose-response assays : Validate activity across multiple cell lines (e.g., IC₅₀ variability due to metabolic differences) .
- SAR studies : Systematically modify substituents (e.g., methyl, trifluoromethyl) to isolate pharmacophoric groups responsible for activity .
- Orthogonal assays : Combine in vitro enzymatic inhibition with in vivo efficacy models to confirm mechanism .
Advanced: What mechanistic studies are recommended to elucidate its chemical reactivity?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., proton transfer in lactam formation) .
- Trapping intermediates : Use low-temperature NMR or quenching agents to isolate reactive species (e.g., nitrenes in tricyclic ring formation) .
- Computational modeling : Transition-state analysis via Gaussian or ORCA software clarifies reaction energetics .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Column chromatography : Silica gel with gradient elution (hexane:EtOAc) resolves polar byproducts .
- Recrystallization : Ethanol/water mixtures optimize crystal purity by exploiting solubility differences .
- HPLC : Reverse-phase C18 columns separate enantiomers or diastereomers in chiral derivatives .
Advanced: How can molecular dynamics (MD) simulations clarify its binding interactions?
Answer:
- Ligand-protein MD : Simulate binding to targets (e.g., kinases) using GROMACS to assess stability of hydrogen bonds or π-π stacking .
- Free-energy perturbation (FEP) : Calculate binding free energy changes for substituent modifications (e.g., methyl vs. ethyl groups) .
- Solvent analysis : Explicit water models identify hydrophobic interactions critical for membrane permeability .
Advanced: What structure-activity relationship (SAR) strategies enhance its bioactivity?
Answer:
- Bioisosteric replacement : Substitute the benzamide with thiazole or pyridine rings to improve metabolic stability .
- Steric tuning : Introduce bulky groups (e.g., trifluoromethyl) to block enzymatic degradation .
- Pro-drug design : Mask polar groups (e.g., hydroxyls) with acetyl or pivaloyl esters for enhanced bioavailability .
Basic: How is the compound’s stability assessed under varying pH and temperature?
Answer:
- Forced degradation studies : Expose to acidic/basic conditions (pH 1–13) and monitor decomposition via HPLC .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition above 150°C) .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation products .
Advanced: How can low synthetic yields be addressed through experimental design?
Answer:
- Catalyst screening : Test Pd/C, CuI, or organocatalysts to accelerate coupling reactions .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 1h) while improving yield .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent, temperature, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
